molecular formula C17H16N4OS B2380702 benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034372-14-8

benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2380702
CAS No.: 2034372-14-8
M. Wt: 324.4
InChI Key: ILCUJPYPLHINQO-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex heterocyclic compound featuring a benzo[d]thiazole scaffold fused with a pyrazolo-pyrazine moiety. This structure combines aromatic and bicyclic systems, which are common in bioactive molecules due to their ability to interact with diverse biological targets.

Properties

IUPAC Name

1,3-benzothiazol-6-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(11-4-5-14-16(8-11)23-10-18-14)20-6-7-21-15(9-20)12-2-1-3-13(12)19-21/h4-5,8,10H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCUJPYPLHINQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC5=C(C=C4)N=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the construction of the cyclopentapyrazolopyrazine ring system. The final step involves the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents onto the benzothiazole or pyrazolopyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzothiazole or pyrazolopyrazine compounds.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and elucidate its properties.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been shown to possess antibacterial properties against various strains of bacteria including Klebsiella pneumoniae and Staphylococcus aureus . This makes them potential candidates for developing new antibiotics.

Anticancer Activity
Compounds containing the benzothiazole moiety have also been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The specific compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new drug development.

Enzyme Inhibition
Certain derivatives have shown promise as enzyme inhibitors. For example, they can act as inhibitors of tyrosine kinases, which are crucial in various signaling pathways related to cancer progression . This application highlights their potential in targeted cancer therapies.

Material Science Applications

Organic Electronics
The unique electronic properties of benzo[d]thiazole derivatives make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to conduct electricity and stability under operational conditions are advantageous .

Polymer Chemistry
In polymer science, benzothiazole-containing compounds can be used as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices may improve performance characteristics such as tensile strength and thermal resistance .

Case Studies

Study Findings Application
Azzam et al. (2024)Investigated the synthesis of benzothiazole derivatives with notable antibacterial activity against Klebsiella pneumoniae.Development of new antibacterial agents .
Research on enzyme inhibitorsDemonstrated that benzothiazole derivatives inhibit tyrosine kinases effectively.Potential use in targeted cancer therapies .
Application in OLEDsShowed that benzothiazole compounds can improve the efficiency of OLEDs significantly.Advancements in organic electronics .

Mechanism of Action

The mechanism of action of benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it might inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Example Compounds :

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

Structural Comparison :

  • Both compounds share a fused bicyclic core (imidazo-pyridine) but lack the benzo[d]thiazole and pyrazolo-pyrazine motifs of the target compound.
  • The nitro and cyano substituents in these derivatives enhance electrophilic reactivity, unlike the methanone group in the target compound, which may influence steric and electronic properties .
Benzo-Fused Cyclohepta Pyrido Pyrimidones

Example Compound :

  • 5,6,7,11-Tetrahydro-15H-benzo[6'',7'']cyclohepta[1'',2'':4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-15-ones (11a-f)

Structural Comparison :

  • Features a pentacyclic system with a triazolo-pyrimidine core, differing from the target compound’s pyrazolo-pyrazine and benzo[d]thiazole units.
  • Both classes exhibit planar aromatic regions suitable for intercalation or receptor binding .
Pyrazolo-Triazolo-Pyrazines

Example Compound :

  • 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines

Structural Comparison :

  • Contains a pyrazolo-triazolo-triazine core, which is more electron-deficient than the target compound’s pyrazolo-pyrazine system.
Pyrazolo[1,5-a]quinazoline Derivatives

Example Compounds :

  • 3,5,6,7,8,9-Hexahydro-pyrazolo[1,5-a]quinazolines (8a-f)

Structural Comparison :

  • Combines pyrazole and quinazoline rings, lacking the thiazole component of the target compound.
  • The hexahydro structure introduces conformational flexibility, unlike the rigid cyclopenta-pyrazine in the target molecule .

Data Table: Key Properties of Compared Compounds

Compound Class Molecular Weight Range Melting Point (°C) Synthesis Yield (%) Key Biological Targets References
Tetrahydroimidazo[1,2-a]pyridines 500–600 215–245 51–55 Kinases, Antimicrobials
Benzo-Fused Cyclohepta Pyrimidones 350–450 N/A 60–80 Cancer cells, DNA interaction
Pyrazolo-Triazolo-Triazines 300–400 N/A 70–85 Lanosterol-14α-demethylase, TK
Pyrazolo[1,5-a]quinazolines 300–350 N/A 65–75 Undisclosed (structural studies)

Research Findings and Implications

  • Synthetic Efficiency : Mercury-mediated cyclization () and oxidative methods () offer high yields but raise toxicity concerns. The target compound’s synthesis may require greener alternatives.
  • Bioactivity Trends : Thiazole and pyrazolo-pyrazine moieties (as in the target compound) are associated with enzyme inhibition and anticancer activity, aligning with findings in and .
  • Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro, cyano) or flexible alkyl chains could enhance the target compound’s bioavailability and target selectivity.

Biological Activity

Benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4S\text{C}_{16}\text{H}_{18}\text{N}_4\text{S}

This compound features a benzothiazole moiety linked to a cyclopentapyrazole structure, which is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole showed broad-spectrum antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The effectiveness of these compounds often correlates with their structural features.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli1.6 mg/mL
2S. aureus0.833 mg/mL

Anticancer Activity

The anticancer potential of benzo[d]thiazol-6-yl derivatives has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating key apoptotic pathways. For example, one study reported that a related compound induced poly(ADP-ribose) polymerase (PARP) cleavage and activated caspase-9 in cancer cells .

Mechanism of Action:
The anticancer activity is believed to stem from the compound's ability to disrupt critical cellular processes:

  • Induction of apoptosis: Activation of caspases leading to programmed cell death.
  • Inhibition of cell proliferation: Reduction in proliferating cell nuclear antigen (PCNA) levels .

Anti-inflammatory Activity

Benzothiazole derivatives have been noted for their anti-inflammatory effects as well. Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Studies

  • Antibacterial Efficacy: A study evaluated the antibacterial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations .
  • Anticancer Mechanisms: Another study focused on the apoptotic mechanisms induced by benzothiazole derivatives in human cancer cell lines. The findings highlighted the role of these compounds in modulating apoptotic markers and signaling pathways .

Q & A

Q. What are the optimal synthetic routes for benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone?

Multi-step synthesis is typically required, involving:

  • Functional group transformations : Start with precursors like substituted benzothiazoles and pyrazolo-pyrazine intermediates.
  • Cyclization steps : Use reagents such as hydrazine hydrate or acetic acid under reflux (4–6 hours) to form heterocyclic cores .
  • Coupling reactions : Employ nucleophilic acyl substitution or amidation to link the benzo[d]thiazole and pyrazolo-pyrazine moieties . Key variables include solvent choice (ethanol or glacial acetic acid), temperature (reflux conditions), and catalysts (e.g., triethylamine) to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign proton environments and carbon frameworks, particularly for distinguishing aromatic (benzo[d]thiazole) and aliphatic (tetrahydro-pyrazine) regions .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, ensuring accuracy within 5 ppm .
  • IR spectroscopy : Identify carbonyl (C=O) and heterocyclic stretching vibrations to validate methanone and pyrazine groups .

Q. How can initial biological activity screening be designed for this compound?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric/colorimetric substrates .
  • Docking studies : Use Protein Data Bank (PDB) structures to predict binding affinity with enzymes (e.g., COX-2) via AutoDock Vina or Schrödinger .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines to prioritize compounds for further study .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and purity?

  • Reaction condition tuning : Adjust temperature (e.g., 60–80°C for cyclization) and solvent polarity (DMF for polar intermediates) to minimize side products .
  • Purification strategies : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol for high-purity isolates .
  • Mechanistic studies : Monitor intermediates via TLC or LC-MS to identify rate-limiting steps .

Q. What computational methods validate target interactions for this compound?

  • Molecular dynamics simulations : Analyze binding stability (RMSD < 2 Å) over 100-ns trajectories in GROMACS .
  • Free-energy calculations : Use MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC50 values .
  • Pharmacophore modeling : Map essential interactions (e.g., hydrogen bonds with COX-2’s Arg120) to guide analog design .

Q. How should contradictory bioactivity data across assays be resolved?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives .
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based results are inconsistent .
  • Metabolic stability checks : Use liver microsomes to assess if rapid degradation skews activity .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

  • Substituent variation : Modify the benzo[d]thiazole’s 6-position (e.g., Cl, OCH3) or pyrazine’s nitrogen count to assess potency shifts .
  • 3D-QSAR modeling : Align CoMFA/CoMSIA contours with docking poses to predict critical substituents .
  • Bioisosteric replacement : Swap the methanone group with sulfonamides or carbamates to balance lipophilicity .

Q. How is chemical stability assessed under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48 hours .
  • Light/thermal stability : Expose to 40°C/75% RH or UV light (ICH guidelines) to identify storage vulnerabilities .
  • Plasma stability : Quantify remaining parent compound after incubation in human plasma (37°C, 1 hour) .

Q. What experimental designs address multi-target effects in vivo?

  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. control models .
  • Polypharmacology networks : Construct target-pathway maps using STRING or KEGG to prioritize synergistic targets .
  • Phenotypic screening : Compare effects in wild-type vs. knockout models to isolate mechanism .

Q. How can reproducibility challenges in synthesis be mitigated?

  • DoE (Design of Experiments) : Apply factorial designs to test solvent/base combinations and identify robust conditions .
  • Batch-to-batch analysis : Use statistical tools (e.g., ANOVA) to quantify variability in purity/yield across ≥3 independent syntheses .
  • Intermediate characterization : Validate all intermediates via NMR/MS to ensure consistent starting points .

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